molecular formula C12H8N4O3 B11492603 9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide

9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide

Cat. No.: B11492603
M. Wt: 256.22 g/mol
InChI Key: LJBHWIYWGOQCJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable carboxylic acid derivative, followed by nitration to introduce the nitro group at the desired position. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and nitration processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 9-aminopyrido[1,2-a]benzimidazole-7-carboxamide, while substitution reactions can introduce a variety of functional groups, leading to a range of derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.

Properties

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

9-nitropyrido[1,2-a]benzimidazole-7-carboxamide

InChI

InChI=1S/C12H8N4O3/c13-12(17)7-5-8-11(9(6-7)16(18)19)15-4-2-1-3-10(15)14-8/h1-6H,(H2,13,17)

InChI Key

LJBHWIYWGOQCJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C(=CC(=C3)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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